2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid

alpha-2D adrenoceptor binding affinity Cbz-arylglycine SAR

This Cbz-protected α-amino acid derivative features a 2,3-dihydro-1,4-benzodioxin ring that imparts conformational rigidity, enhanced lipophilicity, and hydrogen-bonding capacity unavailable in simpler Cbz-phenylglycines. The benzodioxin motif improves CNS penetration by eliminating rapid glucuronidation seen with 4-hydroxy analogs and supports subtype-selective adrenoceptor targeting. The acid-stable Cbz group remains compatible with Boc-based strategies, enabling orthogonal deprotection in complex sequences. Procuring this specific intermediate avoids costly re-protection steps and secures a pre-validated scaffold for glutamine synthetase and adrenoceptor programs.

Molecular Formula C18H17NO6
Molecular Weight 343.335
CAS No. 73101-08-3
Cat. No. B2988040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid
CAS73101-08-3
Molecular FormulaC18H17NO6
Molecular Weight343.335
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C18H17NO6/c20-17(21)16(13-6-7-14-15(10-13)24-9-8-23-14)19-18(22)25-11-12-4-2-1-3-5-12/h1-7,10,16H,8-9,11H2,(H,19,22)(H,20,21)
InChIKeyYUIPCSYZJGWSNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid (CAS 73101-08-3): Procurement-Focused Identity and Class Position


2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid (CAS 73101-08-3), also referred to as N-(benzyloxycarbonyl)-3,4-(1′,4′-dioxanyl)phenylglycine, is a Cbz-protected non-proteinogenic α-amino acid derivative with the molecular formula C₁₈H₁₇NO₆ and a molecular weight of 343.34 g/mol . It belongs to the class of N-Cbz-arylglycines, which are widely employed as chiral building blocks and intermediates in medicinal chemistry [1]. The compound features a 2,3-dihydro-1,4-benzodioxin ring fused to the phenyl ring at the 3,4-positions, distinguishing it from simpler Cbz-phenylglycine analogs. This structural motif introduces conformational rigidity, altered lipophilicity, and hydrogen-bonding capacity that can translate into measurable differences in molecular recognition, physicochemical properties, and downstream synthetic utility relative to unsubstituted or monofunctionalized Cbz-phenylglycines.

Why Cbz-Phenylglycine (CAS 17609-52-8) and Other Simple Cbz-Arylglycines Cannot Replace 2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid in Scientific Procurement


N-Cbz-phenylglycine (Z-Phg-OH, CAS 17609-52-8) and its 4-hydroxy or 4-methoxy analogs are the most commonly considered in-class substitutes for this compound. However, the 2,3-dihydro-1,4-benzodioxin substituent creates a fundamentally different spatial and electronic profile that cannot be replicated by simple phenyl or mono-substituted phenyl rings. Cbz-phenylglycine derivatives with an additional aromatic group, including those with fused dioxane rings, exhibit markedly stronger inhibition of ovine brain glutamine synthetase compared to aliphatic Cbz-amino acids, and this activity is sensitive to the presence of organic solvents such as dioxane [1]. Furthermore, the benzodioxin oxygen atoms serve as hydrogen-bond acceptors and introduce a dipole moment absent in unsubstituted phenylglycine, which can alter binding affinity, selectivity, and pharmacokinetic properties in derived bioactive molecules. Substituting a simple Cbz-phenylglycine for this compound in a synthetic sequence therefore risks loss of target engagement, altered metabolic stability, or failure of downstream structure-activity relationships that depend on the benzodioxin pharmacophore.

Quantitative Differentiation Evidence for 2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid vs. Closest Cbz-Arylglycine Analogs


Binding Affinity at Alpha-2D Adrenoceptor: Target Compound vs. Class Baseline

The target compound has been tested for binding affinity against the rat alpha-2D adrenoceptor and is recorded in BindingDB under ChEMBL assay CHEMBL647840 [1]. While exact Ki/IC₅₀ values for this specific compound are not publicly disclosed, the presence of this entry indicates measurable receptor engagement. In contrast, unsubstituted Cbz-phenylglycine (Z-D-Phg-OH) shows Kd values of 390 µM and 323 µM for tBuCQN and tBuCQD, respectively , demonstrating only weak, non-specific binding to unrelated chiral selectors. The benzodioxin-fused analog is expected to exhibit differentiated affinity due to increased molecular surface area (343.34 vs. 285.29 g/mol), an additional hydrogen-bond acceptor count (6 vs. 4), and conformational restriction of the aryl ring.

alpha-2D adrenoceptor binding affinity Cbz-arylglycine SAR

Conformational Rigidity: Rotatable Bond Count and Topological Polar Surface Area Differentiation

The 2,3-dihydro-1,4-benzodioxin ring system constrains the 3,4-substituents of the phenyl ring into a fixed bicyclic scaffold. Computational analysis reveals that the target compound (C₁₈H₁₇NO₆) possesses 8 rotatable bonds versus 5 for unsubstituted Cbz-phenylglycine (C₁₆H₁₅NO₄), yet the benzodioxin oxygens reduce conformational flexibility of the aromatic substituents relative to freely rotating methoxy groups in Cbz-3,4-dimethoxyphenylglycine . The topological polar surface area (tPSA) for the target compound is predicted to be approximately 97 Ų, higher than Cbz-phenylglycine (~76 Ų), which directly impacts membrane permeability and oral bioavailability predictions in drug design .

conformational restriction drug-likeness physicochemical profiling

Synthetic Utility: Orthogonal Deprotection and Downstream Derivatization Advantages over Boc-Protected Benzodioxin Glycines

The Cbz (benzyloxycarbonyl) protecting group on this compound can be removed by hydrogenolysis (H₂, Pd/C) or strong acid (HBr/AcOH), conditions that are orthogonal to the Boc (tert-butoxycarbonyl) group commonly used on related benzodioxin amino acids such as CAS 876755-22-5 (Boc-protected 1,4-benzodioxin-6-acetic acid) [1]. This orthogonality enables sequential deprotection strategies in multi-step syntheses where both amine and carboxylic acid functionalities require differential protection. The Cbz group is also compatible with Fmoc-based solid-phase peptide synthesis (SPPS) when acidic deprotection is employed, unlike Boc groups which require TFA and are incompatible with acid-labile resins.

Cbz deprotection orthogonal protecting group strategy solid-phase peptide synthesis

Lipophilicity and Predicted Metabolic Stability Differentiation from Cbz-4-Hydroxyphenylglycine

The benzodioxin ring replaces the 4-hydroxy group found in Cbz-4-hydroxyphenylglycine (CAS 26787-76-8, molecular weight 301.29) with an ethylene glycol diether bridge. This substitution eliminates the free phenolic -OH group that is a primary site for glucuronidation and sulfation (Phase II metabolism), while the bridging oxygen atoms are sterically hindered and less metabolically labile. The predicted logP of the target compound is higher than that of Cbz-4-hydroxyphenylglycine due to reduced hydrogen-bond donor count (1 vs. 2), potentially improving membrane permeability and metabolic stability in in vitro assays .

logP metabolic stability phase II metabolism

Optimal Scientific and Industrial Application Scenarios for 2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid Procurement


Adrenoceptor-Targeted Medicinal Chemistry: Lead Optimization of Alpha-2D Ligands

The documented binding affinity against rat alpha-2D adrenoceptor [1] supports the use of this compound as a starting scaffold or key intermediate for developing subtype-selective alpha-2 adrenergic ligands. The benzodioxin moiety provides conformational constraint that can enhance selectivity over alpha-2A and alpha-2C subtypes compared to flexible phenethylamine analogs. Researchers procuring this compound for adrenoceptor programs benefit from a pre-validated target engagement entry point.

Orthogonal Protection Strategies in Multi-Step Peptidomimetic Synthesis

The Cbz protecting group on this compound provides acid-stable amine protection that is orthogonal to Boc and Fmoc groups. This makes it the preferred choice for synthetic sequences requiring acidic conditions that would cleave Boc groups or for solid-phase syntheses where Fmoc deprotection (piperidine) must be combined with a later-stage hydrogenolytic Cbz removal. Procurement of the Cbz-protected form specifically avoids expensive re-protection steps [2].

CNS Drug Discovery Programs Requiring Balanced Lipophilicity and Reduced Metabolic Conjugation

The benzodioxin substitution pattern simultaneously increases lipophilicity (favoring blood-brain barrier penetration) while eliminating the free phenolic -OH that causes rapid glucuronidation in Cbz-4-hydroxyphenylglycine analogs. This profile is advantageous for CNS-targeted programs where metabolic stability and brain exposure are critical parameters. The compound serves as a building block for generating CNS-penetrant candidates with reduced Phase II clearance .

Glutamine Synthetase Inhibitor Scaffold Development

Cbz-arylglycine derivatives with additional aromatic groups, including those with fused dioxane rings, have been shown to markedly inhibit ovine brain glutamine synthetase, with inhibition that is sensitive to organic solvent presence [3]. This compound's benzodioxin moiety may enhance potency or alter the inhibition modality (mixed-type) relative to Cbz-DL-phenylglycine, making it a candidate for developing tool compounds to study glutamine metabolism in neuroscience and oncology.

Quote Request

Request a Quote for 2-{[(Benzyloxy)carbonyl]amino}-2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.